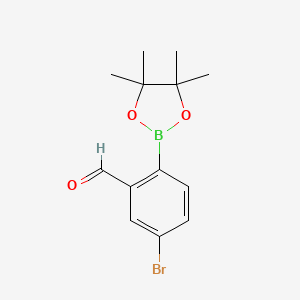

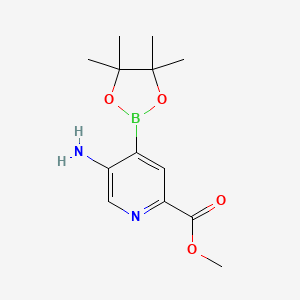

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

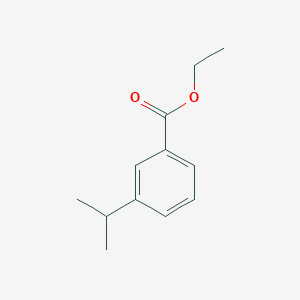

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound with the empirical formula C13H16BBrN2O2 . It is related to 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo and 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .

Synthesis Analysis

The synthesis of similar compounds involves several steps. First, the reactants are dissolved in a suitable solvent under an inert atmosphere. Then, a palladium catalyst and a base are added to the reaction mixture. The reaction mixture is heated under reflux for several hours. After cooling, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent. Finally, the product is purified by column chromatography or recrystallization.Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction . The structure is also corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various techniques . For example, it can be used in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques . For example, its density is approximately 0.99±0.1 g/cm3 (Predicted), and it has a melting point of 27-31°C (lit.) and a boiling point of 130°C/20mmHg (lit.) .Scientific Research Applications

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including heterocyclic molecules, polymers, and dyes. It has also been used as a building block for the synthesis of more complex molecules. In addition, this compound has been used in the synthesis of a variety of drugs and pharmaceuticals.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole , are often used in the synthesis of more complex molecules, suggesting that their primary role may be as building blocks in chemical reactions.

Mode of Action

The mode of action of this compound is likely related to its chemical structure. The boron atom in the dioxaborolane group can form stable covalent bonds with other atoms, making it useful in various chemical reactions . For instance, it can participate in borylation reactions in the presence of a palladium catalyst to form pinacol benzyl boronate .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde . For instance, its reactivity may be enhanced or inhibited by certain catalysts or inhibitors present in the reaction environment.

Advantages and Limitations for Lab Experiments

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has a number of advantages and limitations for lab experiments. One of the advantages of using this compound is that it is a relatively inexpensive and readily available compound. In addition, the reaction of this compound with other molecules is relatively straightforward and can be carried out in a variety of conditions. However, there are some limitations to using this compound in lab experiments. For example, the reaction of this compound with other molecules can be slow and may require the use of catalysts. In addition, the reaction of this compound with other molecules can yield a variety of products, making it difficult to control the reaction.

Future Directions

There are a number of possible future directions for the use of 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. One potential direction is the use of this compound in the synthesis of more complex molecules. It is also possible to use this compound in the synthesis of drugs and pharmaceuticals. Additionally, this compound could be used in the synthesis of polymers and dyes. Finally, this compound could be used in the synthesis of heterocyclic molecules.

Synthesis Methods

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be synthesized through a variety of methods. The most common method is the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl bromide with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature in the presence of an inert atmosphere such as nitrogen or argon. The reaction yields this compound in high yields.

properties

IUPAC Name |

5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BBrO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUVCPKSEOPQQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BBrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-t-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B6307099.png)

![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine 2HCl](/img/structure/B6307105.png)

![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)